Sulforaphane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cancer Prevention

[1] Broccoli or Sulforaphane: Is It the Source or Dose That Matters? )[2] Sulforaphane: A naturally occurring cancer chemopreventive agent )

Anti-inflammatory Properties

Chronic inflammation is a hallmark of various diseases, including heart disease, arthritis, and neurodegenerative disorders. Research suggests that sulforaphane possesses anti-inflammatory properties. Studies have shown that sulforaphane can suppress the production of inflammatory mediators and reduce oxidative stress, both of which contribute to chronic inflammation [3, 4]. Further investigation into this area may lead to the development of novel therapeutic strategies for inflammatory diseases.

[3] Sulforaphane: Its “Coming of Age” as a Clinically Relevant Nutraceutical in the Prevention and Treatment of Chronic Disease )[4] The Role of Sulforaphane in Cardiovascular Disease )

Neuroprotective Potential

[5] Neuroprotective Effects of Sulforaphane in Neurodegenerative Diseases )[6] Sulforaphane and its health benefits: a review )

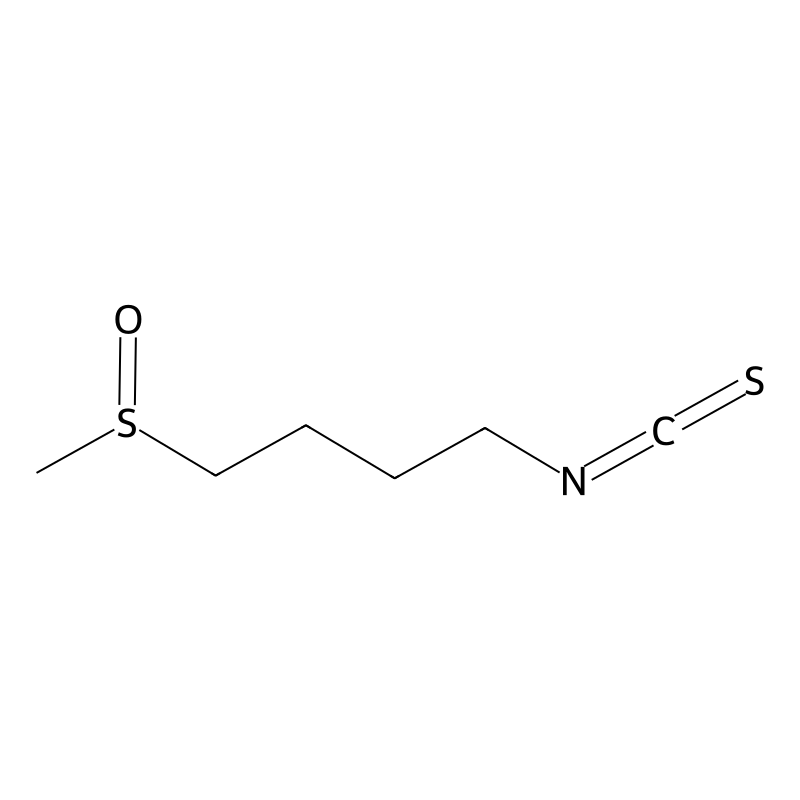

Sulforaphane is a naturally occurring compound classified as an isothiocyanate, primarily found in cruciferous vegetables such as broccoli, Brussels sprouts, and kale. Its chemical structure is represented as 1-isothiocyanato-4-methylsulfinylbutane, with a molecular formula of C₆H₁₁NOS₂ and a molecular weight of approximately 177.28 g/mol. Sulforaphane is formed through the enzymatic conversion of glucoraphanin, a glucosinolate precursor, when the plant is damaged (e.g., through chewing or chopping) and the enzyme myrosinase is activated .

Key Reactions:- Formation from Glucoraphanin:

- Reactivity with Thiols:

Sulforaphane exhibits a wide range of biological activities, particularly in cancer prevention and treatment. It has been shown to induce apoptosis in cancer cells by activating various caspases (caspase-3, caspase-7, caspase-8, and caspase-9) and modulating key regulatory proteins involved in cell cycle control (e.g., p53 and Bcl-2) . Additionally, sulforaphane has antioxidant properties, promoting the production of detoxifying enzymes through the nuclear factor erythroid 2-related factor 2 pathway.

Notable Effects:- Anticancer Properties: Induces apoptosis and cell cycle arrest.

- Antioxidant Activity: Enhances the body's defense against oxidative stress.

- Anti-inflammatory Effects: Inhibits pathways associated with inflammation (e.g., nuclear factor kappa-light-chain-enhancer of activated B cells pathway) .

Sulforaphane can be synthesized both naturally and artificially. The natural synthesis occurs via enzymatic action on glucoraphanin, while chemical synthesis methods have been developed for laboratory purposes.

Chemical Synthesis Method:- Starting Materials: 1,3-propylene glycol and hydrobromic acid.

- Steps:

- Reacting 1,3-propylene glycol with hydrobromic acid to form 3-bromine-1-propyl alcohol.

- Reacting dimethyl sulfoxide with sodium hydride followed by the addition of 3-bromine-1-propyl alcohol.

- Chlorination to produce chlorinated intermediates.

- Final reaction with thiocyanation reagents under nitrogen protection to yield sulforaphane .

- Reacting 1,3-propylene glycol with hydrobromic acid to form 3-bromine-1-propyl alcohol.

- Reacting dimethyl sulfoxide with sodium hydride followed by the addition of 3-bromine-1-propyl alcohol.

- Chlorination to produce chlorinated intermediates.

- Final reaction with thiocyanation reagents under nitrogen protection to yield sulforaphane .

Sulforaphane has garnered attention for its potential health benefits and applications in various fields:

- Nutraceuticals: Used as a dietary supplement for its health-promoting properties.

- Pharmaceuticals: Investigated for its role in cancer therapy and prevention.

- Agriculture: Explored for its ability to enhance plant resistance against pathogens .

Research has shown that sulforaphane interacts with various biological systems:

- Reactive Oxygen Species Production: Sulforaphane induces the production of reactive oxygen species through specific signaling pathways involving calcium-dependent mechanisms .

- Gene Expression Modulation: Alters the expression of genes related to stress response, detoxification, and apoptosis in both animal models and human studies .

Several compounds share structural or functional similarities with sulforaphane. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl Isothiocyanate | Isothiocyanate | Exhibits antibacterial properties; used in organic synthesis. |

| Phenethyl Isothiocyanate | Isothiocyanate | Known for anticancer activity; derived from mustard seeds. |

| Allyl Isothiocyanate | Isothiocyanate | Commonly found in mustard; has antimicrobial effects. |

| Indole-3-Carbinol | Indole derivative | Converts into bioactive forms that regulate estrogen metabolism. |

| Glucoraphanin | Glucosinolate precursor | Direct precursor to sulforaphane; found in cruciferous vegetables. |

Uniqueness of Sulforaphane

Sulforaphane stands out due to its potent anticancer properties, ability to modulate detoxifying enzymes effectively, and its role in enhancing cellular antioxidant defenses compared to other isothiocyanates.

Sulforaphane is an organosulfur compound belonging to the isothiocyanate class with the molecular formula C₆H₁₁NOS₂ [1] [2] [3]. The compound has a molecular weight ranging from 177.28 to 177.30 grams per mole [1] [2] [4]. The International Union of Pure and Applied Chemistry systematic name for sulforaphane is 1-isothiocyanato-4-(methylsulfinyl)butane [1] [3] [5]. The compound is identified by the Chemical Abstracts Service registry number 4478-93-7 for the racemic form, with distinct numbers for the individual enantiomers: 142825-10-3 for the R-form and 155320-20-0 for the S-form [1] [6] [4].

The molecular structure of sulforaphane features a linear four-carbon chain backbone with two key functional groups: an isothiocyanate group (-N=C=S) at one terminus and a methylsulfinyl group (-S(O)CH₃) at the other end [1] [3] [5]. This structural arrangement confers unique chemical and biological properties to the molecule. The compound contains a total of 21 atoms, including 10 heavy atoms (non-hydrogen atoms), with 6 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 2 sulfur atoms constituting the core structure [7] [8]. The molecule possesses 5 rotatable bonds, contributing to its conformational flexibility, and exhibits 2 to 4 hydrogen bond acceptors with no hydrogen bond donors [7] [8].

Stereochemistry and Isomeric Forms

Sulforaphane exists as two distinct stereoisomers due to the presence of a stereogenic sulfur atom in the methylsulfinyl functional group [2] [6] [9]. The sulfur atom serves as the sole chirality center in the molecule, generating R and S enantiomeric forms [2] [6] [9]. The naturally occurring form is R-sulforaphane, which predominates in biological systems and cruciferous vegetables [2] [9]. The synthetic racemic mixture, designated as R,S-sulforaphane or DL-sulforaphane, contains equal proportions of both enantiomers and is commonly employed in research applications [9] [4].

The absolute configuration of the naturally occurring enantiomer is designated as R_S, following the Cahn-Ingold-Prelog priority rules for stereochemical assignment [9]. R-sulforaphane exhibits a specific optical rotation of -76 to -78.2 degrees when measured at the sodium D-line with a concentration of 1.3 grams per 100 milliliters in chloroform [9]. The stereochemical distinction between the enantiomers is of biological significance, as R-sulforaphane demonstrates superior potency as an inducer of carcinogen-detoxifying enzyme systems in rat liver and lung tissue compared to the S-isomer [9] [10]. This differential biological activity underscores the importance of stereochemical considerations in understanding sulforaphane's mechanism of action.

Physical Constants and Stability Parameters

Melting Point Variations (58.6°C-91.2°C)

Sulforaphane exhibits considerable variation in its melting point, with reported values ranging from 58.6°C to 91.2°C [11] [12] [13]. The average melting point is documented as 74.6°C, representing the midpoint of this range [12] [13]. This substantial temperature range variation of 32.6°C reflects the compound's sensitivity to environmental conditions and purity factors [11] [12] [13]. The wide melting point range can be attributed to several factors, including the presence of different stereoisomeric forms, varying degrees of hydration, and potential impurities in different preparations. The thermally labile nature of sulforaphane contributes to degradation processes that may occur even at temperatures approaching the melting point, which can influence the observed melting behavior [13] [14] [15].

Solubility Profile in Various Solvents

Sulforaphane demonstrates distinct solubility characteristics across different solvent systems, with significant implications for its stability and bioavailability. The compound exhibits excellent solubility in dimethyl sulfoxide, achieving concentrations of 40 milligrams per milliliter [4] [16] [17] [18]. Methanol, ethanol, and ethyl acetate also serve as effective solvents for sulforaphane dissolution [16] [19] [17] [18]. However, the stability of sulforaphane varies dramatically depending on the solvent system employed.

In aqueous environments, sulforaphane shows limited solubility and poor stability due to base-catalyzed degradation processes [16] [14]. Phosphate buffered saline at pH 7.2 supports approximately 10 milligrams per milliliter solubility, though storage in aqueous solutions is not recommended for extended periods due to rapid degradation [16]. Organic solvents generally provide enhanced stability, with acetonitrile, isopropanol, and triglyme supporting both good solubility and relative chemical stability [14]. Polyethylene glycol 400 offers particularly favorable conditions, providing both enhanced solubility and improved chemical stability compared to aqueous systems [14]. Dimethyl formamide supports moderate solubility at approximately 3 milligrams per milliliter while maintaining compound integrity [16].

Structure-Activity Relationship

The biological activity of sulforaphane is intrinsically linked to its molecular structure, particularly the isothiocyanate functional group and the methylsulfinyl moiety [20] [21]. The compound's high bioavailability, approaching 80 percent, results from its optimal molecular weight of 177.29 grams per mole and lipophilic character with a logarithmic partition coefficient (LogP) of 0.23 [20]. This structural configuration enables efficient absorption through intestinal epithelium and cellular membranes, distinguishing sulforaphane from larger polyphenolic compounds that typically exhibit bioavailability of only 1 to 8 percent [20].

The stereochemistry of the sulfoxide moiety directly influences biological potency, with R-sulforaphane demonstrating significantly greater activity than the S-enantiomer in modulating carcinogen-metabolizing enzymes [9] [10]. The linear four-carbon chain structure provides optimal spacing between the electrophilic isothiocyanate group and the methylsulfinyl functionality, facilitating specific protein interactions and cellular uptake mechanisms [20] [21]. The topological polar surface area, ranging from 29.43 to 80.73 square angstroms, contributes to the compound's ability to traverse biological membranes while maintaining sufficient polarity for aqueous phase interactions [7] [8] [22].

Chemical Reactivity of the Isothiocyanate Functional Group

The isothiocyanate functional group (-N=C=S) represents the primary reactive center in sulforaphane, characterized by a highly electrophilic central carbon atom that is susceptible to nucleophilic attack [23] [24] [25]. This electron-deficient carbon readily undergoes reactions with electron-rich nucleophiles, including thiol groups, amino groups, and hydroxyl functionalities [23] [24] [25]. The reactivity of this functional group underlies many of sulforaphane's biological activities and chemical instability characteristics.

Thiol-containing compounds, including glutathione and cysteine residues in proteins, readily react with the isothiocyanate group to form dithiocarbamate adducts [23] [24] [26]. Glutathione conjugation occurs through glutathione S-transferase-mediated processes, representing a primary metabolic pathway for sulforaphane [23] [27] [21]. The formation of dithiocarbamate linkages with cysteine residues in proteins, particularly Keap1, constitutes a fundamental mechanism for sulforaphane's transcriptional regulatory effects [23] [24] [26]. These interactions can be reversible when involving sulfhydryl groups or irreversible when forming thiourea derivatives [26] [28] [29].

Temperature significantly influences the reactivity of the isothiocyanate functional group, with increased temperatures promoting more rapid nucleophilic attack and subsequent degradation [24] [25] [15]. The primary thermal degradation product is N,N'-di-(methylsulfinyl)butyl thiourea, formed through dimerization reactions in aqueous environments [28] [30]. This temperature-dependent reactivity necessitates careful storage conditions, typically at -20°C, to maintain compound integrity over extended periods [31] [16]. The high reactivity of the isothiocyanate group also contributes to sulforaphane's light sensitivity and susceptibility to oxidative degradation under elevated oxygen conditions [4] [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₁NOS₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 177.28-177.30 | [1] [2] [4] |

| CAS Number | 4478-93-7 (racemic), 142825-10-3 (R-form), 155320-20-0 (S-form) | [1] [6] [4] |

| IUPAC Name | 1-Isothiocyanato-4-(methylsulfinyl)butane | [1] [3] [5] |

| Physical Form | Liquid | [4] [31] |

| Color | Slightly yellow to pale yellow | [4] [31] |

| Density (g/cm³) | 1.17-1.2 ± 0.1 | [4] [7] [10] |

| Refractive Index | 1.566-1.567 | [7] [10] [32] |

| Boiling Point (°C at 760 mmHg) | 368.2 ± 25.0 | [10] [32] [33] |

| Flash Point (°C) | 176.5 ± 23.2 | [10] [33] [8] |

| Vapor Pressure (mmHg at 25°C) | 0.0 ± 0.8 | [10] [33] |

| LogP | 0.23-0.407 | [7] [20] [33] |

| Topological Polar Surface Area (Ų) | 29.43-80.73 | [7] [8] [22] |

| Heavy Atom Count | 10 | [7] [8] |

| Rotatable Bond Count | 5 | [7] [8] |

| Hydrogen Bond Acceptor Count | 2-4 | [7] [8] |

| Hydrogen Bond Donor Count | 0 | [7] [8] |

| Temperature Parameter | Value | Reference |

|---|---|---|

| Melting Point Range (°C) | 58.6-91.2 | [11] [12] [13] |

| Average Melting Point (°C) | 74.6 | [12] [13] |

| Minimum Reported Melting Point (°C) | 58.6 | [11] [12] [13] |

| Maximum Reported Melting Point (°C) | 91.2 | [11] [12] [13] |

| Temperature Range Variation (°C) | 32.6 | [11] [12] [13] |

| Storage Temperature (°C) | -20 | [31] [14] |

| Thermal Stability Assessment | Thermally labile, degrades at elevated temperatures | [13] [14] [15] |

| Solvent | Solubility | Stability Assessment | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | 40 mg/mL (soluble) | Good | [4] [16] [17] [18] |

| Methanol | Soluble | Poor (rapid degradation) | [16] [19] [17] [18] |

| Ethanol | Soluble | Moderate | [16] [19] [18] |

| Ethyl acetate | Soluble | Good | [19] [17] [18] |

| Chloroform | Soluble | Good | [17] |

| Acetonitrile | Relatively stable | Good | [14] |

| Isopropanol | Moderately stable | Good | [14] |

| Water (aqueous buffers) | Sparingly soluble | Poor (base catalyzed degradation) | [16] [14] |

| Phosphate buffered saline (PBS, pH 7.2) | ~10 mg/mL | Moderate | [16] |

| Dimethyl formamide (DMF) | ~3 mg/mL | Good | [16] |

| Polyethylene glycol 400 (PEG 400) | Enhanced stability | Enhanced | [14] |

| Triglyme | Relatively stable | Good | [14] |

| Stereochemical Parameter | Value/Description | Reference |

|---|---|---|

| Chirality Center | Sulfur atom in methylsulfinyl group | [2] [6] [9] |

| Number of Stereoisomers | 2 (R and S enantiomers) | [2] [6] [9] |

| Natural Enantiomer | R-Sulforaphane | [2] [9] |

| Synthetic Form | Racemic mixture (R,S-Sulforaphane) | [9] [4] |

| R-Sulforaphane CAS Number | 142825-10-3 | [6] [9] |

| S-Sulforaphane CAS Number | 155320-20-0 | [6] |

| Absolute Configuration (Natural) | R_S configuration | [9] |

| Optical Rotation [α]D (R-form) | -76 to -78.2° (c 1.3, CHCl₃) | [9] |

| Stereogenic Atom | Sulfur atom | [2] [6] [9] |

| Enantiomeric Configuration Priority | R > S (biological activity) | [9] [10] |

| Stability Parameter | Value/Description | Reference |

|---|---|---|

| pH Stability (Optimal) | pH 4.0-5.0 (acidic conditions) | [14] [15] [34] |

| pH Stability (Poor) | pH 8.0-9.0 (basic conditions) | [14] [15] |

| Temperature Sensitivity Factor | 3.1-4.0× per 10°C increase | [14] [15] [35] |

| Activation Energy (Ea) - Blanched Broccoli (kJ/mol) | 19.4 | [30] [35] |

| Activation Energy (Ea) - Formation (kJ/mol) | 30-48 | [30] [35] |

| Activation Energy (Ea) - Degradation (kJ/mol) | 58-70 | [30] [35] [34] |

| First-Order Degradation Kinetics | Yes (apparent first-order) | [14] [15] [30] [34] |

| Base Catalyzed Degradation | Yes (rate increases with pH) | [14] [15] |

| Light Sensitivity | Light sensitive | [4] |

| Oxygen Sensitivity | Degrades under elevated oxygen | [13] |

| Storage Stability (-20°C) | Stable for ≥2 years | [31] [16] |

| Reactive Feature | Description/Mechanism | Reference |

|---|---|---|

| Functional Group | -N=C=S (isothiocyanate) | [23] [24] [25] |

| Electrophilic Center | Central carbon atom (electron-deficient) | [23] [24] [25] [26] |

| Nucleophile Susceptibility | High (nucleophilic attack susceptible) | [23] [24] [25] |

| Reaction with Thiol Groups | Forms dithiocarbamate adducts | [23] [24] [26] |

| Reaction with Glutathione | GSH conjugation via GST enzymes | [23] [27] [21] |

| Reaction with Cysteine Residues | Covalent modification of proteins | [23] [24] [26] |

| Dithiocarbamate Formation | Reversible with sulfhydryl groups | [26] |

| Thiourea Formation | Irreversible thiourea derivatives | [28] [29] |

| Primary Degradation Product | N,N'-di-(methylsulfinyl)butyl thiourea | [28] [30] |

| Reactivity Temperature Dependence | Increased reactivity at higher temperatures | [24] [25] [15] |

The glucosinolate-myrosinase system represents a sophisticated plant defense mechanism wherein sulforaphane is generated through the enzymatic conversion of its biologically inert precursor, glucoraphanin [1] [2]. This system operates through a carefully orchestrated biochemical process that involves spatial separation of enzyme and substrate within plant tissues, ensuring controlled activation upon tissue damage [3] [4].

Glucoraphanin as Precursor Molecule

Glucoraphanin (4-methylsulfinylbutyl glucosinolate) serves as the stable, biologically inactive precursor to sulforaphane within plant tissues [1] [5]. This glucosinolate belongs to the aliphatic class of compounds and is derived from the amino acid methionine through an elaborate biosynthetic pathway involving thirteen distinct enzymes [1]. The structural characteristics of glucoraphanin include a beta-thioglucoside moiety, a sulfonated oxime group, and a variable side chain that determines its ultimate conversion to sulforaphane [6].

The precursor molecule exhibits remarkable chemical stability under normal physiological conditions within intact plant cells [1]. Glucoraphanin accumulates in specialized cellular compartments known as sulfur cells, physically separated from myrosinase enzymes that are housed in adjacent myrosin cells [3] [7]. This compartmentalization prevents spontaneous hydrolysis and ensures that sulforaphane formation occurs only when plant tissues experience mechanical damage, pathogen attack, or herbivore feeding [2] [8].

Research has demonstrated that glucoraphanin concentrations vary significantly among different plant tissues and developmental stages [9] [10]. Broccoli sprouts contain extraordinarily high concentrations, with three-day-old sprouts exhibiting glucoraphanin levels ranging from 22.7 to 33.0 micromoles per gram dry weight, representing 10 to 100-fold higher concentrations compared to mature broccoli florets [11] [12]. This remarkable accumulation in young tissues reflects the plant's investment in chemical defense during vulnerable early growth stages [13] [14].

Enzymatic Hydrolysis Mechanisms

Myrosinase (beta-thioglucosidase) catalyzes the hydrolytic conversion of glucoraphanin to sulforaphane through a precisely regulated enzymatic mechanism [1] [6]. Upon tissue disruption, myrosinase comes into direct contact with its substrate, initiating the hydrolysis of the thioglucoside bond and liberating glucose along with an unstable aglycone intermediate [3]. This aglycone spontaneously rearranges to form sulforaphane as the primary product under favorable reaction conditions [6] [15].

The enzymatic hydrolysis process is significantly influenced by various physicochemical parameters that determine both the efficiency and specificity of product formation [3]. Temperature optimization studies have revealed that myrosinase activity remains high across a broad temperature range of 20 to 70 degrees Celsius, with optimal sulforaphane formation occurring between 55 and 65 degrees Celsius [3]. The enzyme exhibits remarkable thermal stability due to its structural features, including high surface glycosylation, numerous salt bridges, three disulfide bonds, and dimerization characteristics [16].

pH conditions critically affect the hydrolysis outcome, with neutral pH favoring isothiocyanate formation, while acidic conditions may promote alternative products [3] [16]. The optimal pH range for sulforaphane production spans from 3.0 to 6.0, with maximum efficiency typically observed around pH 4.0 to 6.0 [3]. Hydrolysis time studies indicate that optimal sulforaphane formation occurs within 1.0 to 3.0 hours, with maximum concentrations typically achieved at 2 to 3 hours of reaction time [3].

Ascorbic acid serves as a crucial cofactor that enhances myrosinase activity through non-competitive activation mechanisms [3] [16]. Optimal ascorbic acid concentrations range from 3.0 to 5.0 milligrams per gram dry weight, with concentrations of 4.0 milligrams per gram dry weight frequently cited as optimal for sulforaphane production [3] [10]. The solid-to-liquid ratio during hydrolysis also affects product yield, with ratios between 1:20 and 1:40 being most effective, and 1:30 often identified as optimal [3].

Epithiospecifier protein represents a competing factor that can redirect glucoraphanin hydrolysis toward the formation of sulforaphane nitrile rather than sulforaphane [6] [15]. This protein requires iron ions for activation and is thermally unstable, suggesting that controlled heating and iron chelation can enhance sulforaphane formation while suppressing unwanted side products [16]. Ethylenediaminetetraacetic acid serves as an effective iron chelator to minimize epithiospecifier protein activity during hydrolysis [3].

Distribution in Plant Kingdom

Concentration Variations in Brassicaceae Family

Sulforaphane and its precursor glucoraphanin exhibit significant concentration variations across the Brassicaceae family, with distinct patterns reflecting evolutionary adaptations and physiological functions [9] [17]. Broccoli (Brassica oleracea var. italica) represents the most prominent natural source, containing glucoraphanin concentrations ranging from 1.08 to 4.18 micromoles per gram dry weight in mature florets [9] [17]. However, the concentration hierarchy within the family reveals substantial diversity in glucosinolate profiles.

Brussels sprouts (Brassica oleracea var. gemmifera) demonstrate glucoraphanin concentrations ranging from 2.0 to 4.0 micromoles per gram dry weight, positioning them among the higher-accumulating varieties within the Brassica oleracea species complex [17]. Cabbage (Brassica oleracea var. capitata) exhibits more modest concentrations, typically containing 0.8 to 2.5 micromoles per gram dry weight of glucoraphanin [18]. Cauliflower (Brassica oleracea var. botrytis) shows intermediate accumulation levels, with concentrations ranging from 1.2 to 3.0 micromoles per gram dry weight [17].

Beyond the Brassica oleracea complex, other Brassicaceae members show varying capacities for glucoraphanin accumulation [19]. Kale (Brassica oleracea var. acephala) contains glucoraphanin concentrations ranging from 1.5 to 3.5 micromoles per gram dry weight, while mustard greens typically accumulate lower concentrations between 0.5 and 1.8 micromoles per gram dry weight [19]. These variations reflect genetic differences in biosynthetic pathway regulation and enzyme expression patterns among different cultivars and species [9].

The concentration differences extend beyond absolute amounts to include variations in glucosinolate profiles and relative proportions of different glucosinolate types [17]. Broccoli florets characteristically contain higher concentrations of glucoraphanin and comparatively lower concentrations of other methionine-derived glucosinolates compared to other Brassica vegetables [17]. Some pure lines high in glucoraphanin have been identified through systematic screening of broccoli germplasm, with certain breeding lines showing approximately two-fold increases in glucoraphanin concentration compared to commercial cultivars [17].

Accumulation in Broccoli Sprouts

Broccoli sprouts represent the most concentrated natural source of glucoraphanin and sulforaphane, with accumulation patterns that dramatically exceed those found in mature plant tissues [10] [11] [12]. Three-day-old broccoli sprouts contain glucoraphanin concentrations ranging from 22.7 to 33.0 micromoles per gram dry weight, representing a 10 to 100-fold increase compared to mature broccoli florets [11] [20]. This extraordinary accumulation reflects the plant's developmental strategy of investing heavily in chemical defenses during vulnerable early growth stages [13].

The temporal dynamics of accumulation in broccoli sprouts follow distinct patterns throughout the germination and early growth process [12] [13]. During the initial 12 hours of germination, glucoraphanin content increases from seed levels, reaching peak concentrations around 72 hours post-germination with values up to 6.30 milligrams per gram dry weight [13]. However, sulforaphane content exhibits a different temporal pattern, decreasing dramatically during the first day of germination, then increasing slowly to reach maximum values of 3.38 milligrams per gram dry weight at 48 hours before declining again [13].

The accumulation efficiency in broccoli sprouts can be further enhanced through controlled cultivation techniques and post-harvest processing [10] [12]. Optimal growing conditions including controlled temperature (18-22 degrees Celsius), specific photoperiods (16 hours light/8 hours dark), and appropriate nutrient management can significantly influence final glucoraphanin concentrations [21] [16]. Mild stress conditions, such as moderate salt exposure or controlled drought stress, can stimulate higher glucoraphanin production as a natural defense response [12] [21].

Storage conditions significantly affect the retention and potential enhancement of sulforaphane content in broccoli sprouts [12] [22]. Studies have demonstrated that the highest sulforaphane content in broccoli sprouts reaches 233.80 micrograms per gram dry weight in five-day-old sprouts, increasing to 1555.95 micrograms per gram dry weight after four days of storage under optimal conditions [12]. Controlled atmosphere storage, particularly under hypoxic conditions with elevated carbon dioxide levels, can increase sulforaphane concentrations by 1.9 to 2.8-fold within two days of storage [22].

Processing techniques can dramatically influence the final sulforaphane yield from broccoli sprouts [10]. Blanching treatments at optimal temperatures (60-61 degrees Celsius) for specific durations (4.8 minutes) can result in sulforaphane contents reaching 54.3 micromoles per gram dry weight, representing a 3.3-fold increase compared to untreated sprouts [10]. This represents the highest sulforaphane content reported for sprouts subjected to any treatment, demonstrating the potential for technological optimization of bioactive compound extraction [10].

Factors Affecting Natural Content

Plant Growth and Development Stages

Plant developmental stage represents one of the most significant factors influencing glucoraphanin and sulforaphane content, with distinct patterns of accumulation and degradation occurring throughout the plant life cycle [13] [16] [23]. The relationship between growth stage and bioactive compound content reflects the plant's changing metabolic priorities and defense requirements as it progresses from vulnerable seedling to reproductive maturity [11] [14].

During germination and early seedling development, glucoraphanin concentrations follow complex temporal patterns that reflect both biosynthetic activity and utilization for plant growth [13]. Seeds typically contain glucoraphanin concentrations ranging from 5.0 to 8.0 micromoles per gram dry weight, which initially decrease during the first day of germination to 3.0 to 4.0 micromoles per gram dry weight as stored compounds are mobilized for metabolic processes [13]. However, by day three of sprouting, concentrations increase substantially to 6.0 to 8.0 micromoles per gram dry weight, indicating active de novo biosynthesis [13] [14].

The progression from sprout to mature plant stages demonstrates a general decline in glucoraphanin concentrations, particularly pronounced in vegetative tissues [11] [16]. Aliphatic glucosinolates such as glucoraphanin tend to decrease steadily with growth time, especially in broccoli sprouts where decreases ranging from 50 to 70 percent compared to seeds have been observed [16]. This decrease likely results from dilution effects during rapid tissue expansion and the utilization of glucoraphanin as a nitrogen and sulfur source to support plant growth [16].

Reproductive development introduces additional complexity to glucoraphanin accumulation patterns [23]. Young buds at the bolting stage contain the highest glucoraphanin concentrations, with values reaching 43.83 micromoles per gram dry weight [23]. As development progresses, mature buds show reduced concentrations of 21.82 micromoles per gram dry weight, while flowers contain 11.14 micromoles per gram dry weight [23]. This developmental gradient reflects the plant's prioritization of chemical defense in young, developing tissues while mature reproductive structures show decreased investment in glucosinolate production [23].

Gene expression analysis reveals that the CYP79F1 gene, crucial for glucoraphanin biosynthesis, shows significantly higher expression in young buds compared to other organs during reproductive development [23]. This up-regulation directly correlates with sulforaphane content being higher in young buds than in mature buds, flowers, and leaves, supporting the hypothesis that de novo biosynthesis drives glucoraphanin accumulation in developing tissues [23]. The expression patterns of other biosynthetic genes, including MAM1, MAM3, and FMO GS-OX1, also contribute to the overall glucoraphanin production capacity during different developmental stages [23].

Environmental and Agricultural Conditions

Environmental factors exert profound influences on glucoraphanin biosynthesis and accumulation, with temperature, light, water availability, and nutrient management representing critical determinants of final bioactive compound concentrations [16] [24] [25]. These environmental interactions reflect the plant's adaptive responses to stress conditions and resource availability, often resulting in enhanced glucosinolate production as part of defense mechanisms [24] [26].

Temperature represents a primary environmental factor affecting glucoraphanin content, with distinct optimal ranges promoting maximum accumulation [16] [27]. Studies have demonstrated that broccoli sprouts grown at 25 degrees Celsius exhibit higher glucoraphanin content and sulforaphane formation compared to those grown at 20 or 30 degrees Celsius [27]. For field-grown broccoli, glucoraphanin content increases eight-fold when daily mean temperatures range between 7 and 13 degrees Celsius, particularly when combined with moderate daily radiation levels of 10 to 13 moles per square meter per day [16]. Cold stress conditions can significantly enhance glucosinolate production as plants respond to low-temperature stress by increasing defensive compound synthesis [26].

Light conditions, including intensity, quality, and photoperiod, significantly influence glucosinolate biosynthesis through both direct effects on gene expression and indirect effects on plant growth and development [16] [25] [28]. Glucosinolate biosynthesis is regulated by light, being downregulated during prolonged darkness and greatly increased following light exposure [1]. The biosynthetic pathway shows diurnal variations coordinated with general sulfur metabolism [1]. Specific light-emitting diode treatments, particularly blue and red-blue combinations, can induce the expression of aliphatic glucosinolate biosynthetic genes including CYP79F1, CYP83A1, and UGT74B1 [14] [25]. Yellow, blue, and purple light-emitting diode treatments have been shown to induce glucoraphanin and glucoerucin accumulation through upregulation of aliphatic glucosinolate biosynthetic genes [25].

Water stress and drought conditions generally promote glucosinolate accumulation as part of the plant's stress response mechanisms [16] [24]. Mild water stress increases glucosinolate concentrations, possibly due to effects on nutrient uptake and concentration of defensive compounds in tissues [16]. However, severe water stress can negatively impact overall plant metabolism and may reduce glucosinolate biosynthesis if stress becomes excessive [24]. The optimal approach involves controlled mild stress that stimulates defense compound production without significantly impairing plant growth and development [24].

Nutrient management, particularly sulfur and nitrogen availability, critically affects glucoraphanin biosynthesis since these elements are essential components of glucosinolate structure [16]. Sulfur fertilization can differentially affect glucosinolate accumulation depending on plant species, genotype, growth stage, plant organs, and the amount and type of sulfur treatment applied [16]. Studies have documented 2.5-fold increases in total glucosinolate content when sodium thiosulfate-pentahydrate is supplied during plant growth [16]. Nitrogen nutrition is equally important since plants require nitrogen to synthesize the amino acid precursors for glucosinolate biosynthesis [16]. The application of nitrogen fertilizer affects the reduction of sulfate to cysteine and subsequently to methionine, the amino acid precursor for glucoraphanin [16].

Selenium fertilization represents another agricultural intervention that can enhance glucosinolate production [24]. Selenium fertilization increases glucosinolates in general and sulforaphane in particular, up to an optimal point beyond which further selenium application may decrease glucosinolate production [24]. The beneficial effects of selenium likely involve its role in antioxidant systems and its influence on sulfur metabolism pathways [24]. However, excessive selenium application can become detrimental, emphasizing the importance of balanced fertilization approaches [24].

De Novo Biosynthesis Analysis

The de novo biosynthesis of glucoraphanin represents a complex metabolic pathway involving multiple enzymatic steps, cellular compartments, and regulatory mechanisms that collectively determine the plant's capacity to produce this important precursor compound [1] [29] [30]. Understanding these biosynthetic processes provides crucial insights into the molecular mechanisms underlying sulforaphane formation and the potential for enhancing production through genetic or metabolic engineering approaches [30] [23].

The biosynthetic pathway can be conceptually divided into three distinct stages: side chain elongation, core structure synthesis, and secondary modification [1] [29]. The first stage involves the elongation of the methionine side chain through a cyclical mechanism occurring in the chloroplast [1] [30]. This process begins with the transamination of methionine to 2-oxo-4-methylthiobutanoic acid, catalyzed by the cytoplasmic branched chain amino acid aminotransferase BCAT4 [1] [30]. The resulting alpha-keto acid undergoes two rounds of chain elongation involving condensation with acetyl-coenzyme A by methylthioalkyl malate synthase, isomerization by aconitase, and oxidative decarboxylation by isopropylmalate dehydrogenase [1] [30].

The chain elongation machinery requires precise coordination between cytoplasmic and chloroplastic processes, with the BAT5 transporter facilitating the movement of alpha-keto acid intermediates across the chloroplast membrane [30]. Studies using heterologous expression systems have demonstrated that coexpression of BAT5 with cytosolic BCAT4 dramatically improves dihomomethionine production, the immediate precursor for glucoraphanin synthesis [30]. The optimization of these transport processes represents a critical bottleneck in metabolic engineering approaches aimed at enhancing glucoraphanin production [30].

The second stage of biosynthesis involves the formation of the core glucosinolate structure through a five-step process encompassing oxidation, conjugation, carbon-sulfur cleavage, glucosylation, and sulfation [1] [29]. The cytochrome P450 enzyme CYP79F1 catalyzes the conversion of dihomomethionine to an aldoxime, representing a crucial regulatory step in the pathway [1] [23]. This aldoxime undergoes further oxidation to a nitrile oxide and subsequent conjugation with glutathione, either non-enzymatically or through glutathione S-transferase catalysis [1]. The resulting S-alkyl-thiohydroxymate is then converted through a series of enzymatic steps involving gamma-glutamyl peptidase, the C-S lyase SUR1, glucosyltransferase, and sulfotransferase activities to produce 4-methylthiobutyl glucosinolate [1].

The final stage involves secondary modification of the glucosinolate side chain through S-oxygenation catalyzed by flavin monooxygenase GS-OX1 [1] [29]. This reaction converts 4-methylthiobutyl glucosinolate to glucoraphanin, the immediate precursor of sulforaphane [1]. The entire biosynthetic process involves thirteen distinct enzymes and represents a significant metabolic investment for the plant [1] [29].

Transcriptional regulation of glucoraphanin biosynthesis involves complex networks of transcription factors and signaling pathways [29] [31]. The MYB transcription factors MYB28, MYB29, and MYB76 serve as key regulators of aliphatic glucosinolate biosynthesis, interacting with MYC proteins to control gene expression [31]. Recent research has identified the COP1/SPA complex as a crucial component of glucosinolate biosynthesis regulation, with various mutants in this complex exhibiting strongly reduced glucosinolate levels and low expression of jasmonate-dependent genes [31].

Environmental factors significantly influence the transcriptional regulation of glucoraphanin biosynthesis [14] [25]. Light exposure affects the expression of multiple biosynthetic genes, with specific wavelengths showing distinct regulatory effects [25]. Blue and red-blue light-emitting diode treatments particularly enhance the expression of CYP79F1, CYP83A1, and UGT74B1 genes involved in glucoraphanin biosynthesis [14] [25]. Temperature stress, nutrient availability, and plant hormones including auxin and cytokinin also modulate the expression of biosynthetic genes [21] [23].

The metabolic engineering of glucoraphanin biosynthesis has been successfully demonstrated in heterologous host systems, providing insights into pathway optimization strategies [30] [32]. Transient expression of glucoraphanin biosynthetic genes in Nicotiana benthamiana has achieved dihomomethionine levels up to 432 nanomoles per gram fresh weight, representing a nine-fold increase compared to previously reported production levels [30]. These achievements required careful optimization of enzyme combinations, cellular localization, and transporter functions to achieve efficient pathway flux [30].

Recent studies have provided evidence for both transport-mediated and de novo synthesis mechanisms of glucoraphanin accumulation in different plant tissues and developmental stages [23] [33]. While some research suggests that glucoraphanin transport from mature leaves to developing tissues may contribute to accumulation patterns, other studies provide strong evidence for active de novo biosynthesis in young, developing tissues [23]. The CYP79F1 gene shows particularly high expression in young buds, supporting the hypothesis that de novo synthesis drives glucoraphanin accumulation during critical developmental stages [23].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

4478-93-7

Wikipedia

Dates

[Effect and Mechanism of Sulforaphane on G

Fan-Ping Wang, Cai-Juan Qiao, Yan-Wei Sun, Xiang-Yang Li, Xiao-Yu Huang, Wen-Rui Zhang, Xia Wang, Ming-Yong WangPMID: 34362481 DOI: 10.19746/j.cnki.issn.1009-2137.2021.04.006

Abstract

To investigate the effect of sulforaphane (SFN) on G/M phase arrest of acute myeloid leukemia cells and its molecular mechanism.

KG1a and KG1cells were treated by different concentrations of SFN for 48 h. Flow cytometry (FCM) was used to analyze the phase distribution of cell cycle. High-throughput sequencing was used to detect the effect of SFN on the expression of cell cycle related genes in KG1a cells. The mRNA expression of P53, P21, CDC2 and CyclinB1 were detected by qPCR. The protein expression of P53, CDC2, P-CDC2 and CyclinB1 were detected by Western blot.

Cells in the G

/M phase were increased from 11.9% to 54.0% in KG1a cells and 18.5% to 83.3% in KG1 cells after treated by SFN (8 μ mol / L) for 48 hours(P<0.001). KEGG analysis indicated that P53 pathway was enriched in KG1a cells after treated by SFN. The heat-map graph showed that SFN could change the relevant genes of the cell cycle in KG1a cells. After SFN treatment, the mRNA level of P53 and P21 were significantly increased in KG1 and KG1a cells(P<0.05 or P<0.01). The mRNA level of CDC2 showed a decrease trend with the increasing dose of SFN. At the dosage of 8 μmol /L, the mRNA expression levels of CDC2 was significantly lower than that in control group(P<0.05). At the same time, the protein level of P53 was significantly increased in KG1 and kG1a cells after treated by SFN(P<0.05). The protein level of CDC2 showed a decrease trend with the increasing dose of SFN in a dose manner(r=0.9482 and r=0.8977). The protein levels of CDC2 in SFN 8 and 12 μ mol/L groups were significantly lower than that in control group(P<0.05, P<0.01). The protein levels of P-CDC2 was increased. But the change of mRNA and protein level of CyclinB1 was not significant.

SFN induces leukemia cells to block in G

/M phase by activating P53 signaling pathway, which can inhibit the expression of CDC2 and the activity of CDC2/cyclinB1.

Rice bran-derived protein fractions enhance sulforaphane-induced anti-oxidative activity in gingival epithelial cells

Shuhei Mineo, Naoki Takahashi, Miki Yamada-Hara, Takahiro Tsuzuno, Yukari Aoki-Nonaka, Koichi TabetaPMID: 34325345 DOI: 10.1016/j.archoralbio.2021.105215

Abstract

Food-derived bioactive peptides have been reported to exhibit various beneficial effects, including anti-microbial, anti-inflammatory, and anti-oxidant properties. Oxidative stress has been implicated in the development of several inflammatory diseases such as periodontal disease. However, the anti-oxidative effect of food-derived bioactive peptides in gingival epithelial cells (GECs) is unknown. Therefore, we examined the bioactivity of the peptides in GECs.Food-derived peptide fractionations derived from rice bran, rice endosperm, corn, and soy were screened for anti-oxidative effects using anti-oxidant response element (ARE)-luciferase-transfected HEK 293 cells. The induction of anti-oxidation-related genes and proteins in GECs by the fractions were examined by quantitative PCR and Western blotting, respectively. Then, the fraction-mediated anti-oxidative effects were examined by measuring intracellular reactive oxygen species (ROS) levels using flow cytometry. Furthermore, the anti-oxidative response-related cellular signaling pathways were analyzed via Western blotting.

Although treatment with the food-derived peptides alone did not activate anti-oxidative responses, co-treatment with sulforaphane (SFN; a potent anti-oxidant) and certain food-derived peptides enhanced anti-oxidative responses in ARE-luciferase-transfected HEK 293 cells. The fractions augmented heme oxygenase-1 mRNA and protein expression in GECs. The percentage of ROS-positive cells was significantly decreased by co-treatment with SFN and peptide fractions derived from rice bran. Furthermore, the involvement of both nuclear factor erythroid 2-related factor 2 (Nrf2) and extracellular signal-regulated kinase (ERK) in the enhancement of anti-oxidative responses was demonstrated by Western blotting.

Peptides derived from rice bran enhances SFN-induced anti-oxidative responses in GECs through ERK-Nrf2-ARE signaling.

The Inhibitory Effect of Sulforaphane on Bladder Cancer Cell Depends on GSH Depletion-Induced by Nrf2 Translocation

Canxia He, Luigina P Buongiorno, Wei Wang, Jonathan C Y Tang, Natalizia Miceli, Maria Fernanda Taviano, Yujuan Shan, Yongping BaoPMID: 34443505 DOI: 10.3390/molecules26164919

Abstract

Sulforaphane (SFN), an isothiocyanate (ITCs) derived from glucosinolate that is found in cruciferous vegetables, has been reported to exert a promising anticancer effect in a substantial amount of scientific research. However, epidemical studies showed inconsistencies between cruciferous vegetable intake and bladder cancer risk. In this study, human bladder cancer T24 cells were used as in vitro model for revealing the inhibitory effect and its potential mechanism of SFN on cell growth. Here, a low dose of SFN (2.5 µM) was shown to promote cell proliferation (5.18-11.84%) and migration in T24 cells, whilst high doses of SFN (>10 µM) inhibited cell growth significantly. The induction effect of SFN on nuclear factor (erythroid-derived 2)-like 2 (Nrf2) expression at both low (2.5 µM) and high dose (10 µM) was characterized by a bell-shaped curve. Nrf2 and glutathione (GSH) might be the underlying mechanism in the effect of SFN on T24 cell growth since Nrf2 siRNA and GSH-depleting agent L-Buthionine-sulfoximine abolished the effect of SFN on cell proliferation. In summary, the inhibitory effect of SFN on bladder cancer cell growth and migration is highly dependent on Nrf2-mediated GSH depletion and following production. These findings suggested that a higher dose of SFN is required for the prevention and treatment of bladder cancer.Optimization of an Extraction Process to Obtain a Food-Grade Sulforaphane-Rich Extract from Broccoli (

Francis González, Julián Quintero, Rodrigo Del Río, Andrea MahnPMID: 34279379 DOI: 10.3390/molecules26134042

Abstract

Sulforaphane (SFN) is a powerful health-promoting compound found in broccoli in the form of its inactive precursor, glucoraphanin (GFN). SFN formation occurs through the enzymatic hydrolysis of glucoraphanin by myrosinase under specific chemical conditions. Its incorporation in food formulations has been hindered by the thermal instability of SFN and low concentration in. Then, extracting SFN from broccoli at a temperature below 40 °C appears as an option to recover and stabilize SFN, aiming at delivering it as a nutraceutical. We studied an eco-friendly extraction process to obtain an SFN-rich extract from broccoli. The effect of the broccoli mass/solvent ratio, ethanol concentration in the extractant solution, and extraction time on the recovery of SFN, GFN, phenolic compounds, and antioxidant activity were studied through a Box-Behnken design. The regression models explained more than 70% of the variability in the responses, adequately representing the system. The experimental factors differently affected the bioactive compound recovery and antioxidant activity of the extracts. The extraction conditions that allowed the highest recovery of bioactive compounds and antioxidant activity were identified and experimentally validated. The results may provide the basis for the design of a process to produce a sulforaphane-rich food supplement or nutraceutical by using a GRAS extractant.

Sulforaphane-loaded hyaluronic acid-poloxamer hybrid hydrogel enhances cartilage protection in osteoarthritis models

Monica Helena Monteiro do Nascimento, Felipe Nogueira Ambrosio, Débora Carajiliascov Ferraraz, Hermann Windisch-Neto, Samyr Machado Querobino, Michelle Nascimento-Sales, Carlos Alberto-Silva, Marcelo Augusto Christoffolete, Margareth K K D Franco, Ben Kent, Fabiano Yokaichiya, Christiane Bertachini Lombello, Daniele Ribeiro de AraujoPMID: 34474895 DOI: 10.1016/j.msec.2021.112345

Abstract

Sulforaphane (SFN) is an isothiocyanate with anti-arthritic and immuno-regulatory activities, supported by the downregulation of NF-κB pathway, reduction on metalloproteinases expression and prevention of cytokine-induced cartilage degeneration implicated in OA progression. SFN promising pharmacological effects associated to its possible use, by intra-articular route and directly in contact to the site of action, highlight SFN as promising candidate for the development of drug-delivery systems. The association of poloxamers (PL) and hyaluronic acid (HA) supports the development of osteotrophic and chondroprotective pharmaceutical formulations. This study aims to develop PL-HA hybrid hydrogels as delivery systems for SFN intra-articular release and evaluate their biocompatibility and efficacy for osteoarthritis treatment. All formulations showed viscoelastic behavior and cubic phase organization. SFN incorporation and drug loading showed a concentration-dependent behavior following HA addition. Drug release profiles were influenced by both diffusion and relaxation of polymeric chains mechanisms. The PL407-PL338-HA-SFN hydrogel did not evoke pronounced cytotoxic effects on either osteoblast or chondrosarcoma cell lines. In vitro/ex vivo pharmacological evaluation interfered with an elevated activation of NF-κB and COX-2, increased the type II collagen expression, and inhibited proteoglycan depletion. These results highlight the biocompatibility and the pharmacological efficacy of PL-HA hybrid hydrogels as delivery systems for SFN intra-articular release for OA treatment.Elevation of Chemosensitivity of Lung Adenocarcinoma A549 Spheroid Cells by Claudin-2 Knockdown through Activation of Glucose Transport and Inhibition of Nrf2 Signal

Ayaka Ito, Haruka Nasako, Risa Akizuki, Yui Takashina, Hiroaki Eguchi, Toshiyuki Matsunaga, Yuta Yoshino, Satoshi Endo, Akira IkariPMID: 34205320 DOI: 10.3390/ijms22126582

Abstract

Claudin-2 (CLDN2), a tight junctional protein, is involved in the chemoresistance in a three-dimensional spheroid culture model of human lung adenocarcinoma A549 cells. However, the mechanism has not been fully clarified. We found that the knockdown of CLDN2 expression by siRNA in the spheroid reduces the expression of glucose transporters and metabolic enzymes. In a two-dimensional culture model, the expression of these proteins was increased by glucose deprivation or fasentin, an inhibitor of glucose transporter. In addition, the expression levels of nuclear factor erythroid 2-related factor 2 (Nrf2) and antioxidant enzymes including heme oxygenase-1, NAD(P)H:quinone oxidoreductase-1, and a glutamate-cysteine ligase modifier subunit were increased by fasentin. The fluorescence intensities of JC-1, a probe of mitochondrial membrane potential, and MitoROS 580, a probe of mitochondrial superoxide production, were increased by fasentin. These results suggest that mitochondrial production of reactive oxygen species is increased by glucose deficiency. The knockdown of CLDN2 enhanced the flux of 2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG), a fluorescent deoxyglucose derivative, in a transwell assay, and the accumulation of glucose and 2-NBDG in spheroid cells. The expression of Nrf2 was decreased by CLDN2 knockdown, which was inhibited by fasentin and sulforaphane, a typical Nrf2 activator, in spheroid cells. The sensitivity of spheroid cells to doxorubicin, an anthracycline antitumor antibiotic, was enhanced by CLDN2 knockdown, which was inhibited by fasentin and sulforaphane. We suggest that CLDN2 induces chemoresistance in spheroid cells mediated through the inhibition of glucose transport and activation of the Nrf2 signal.In Vitro Effects of Sulforaphane on Interferon-Driven Inflammation and Exploratory Evaluation in Two Healthy Volunteers

Elena Genova, Maura Apollonio, Giuliana Decorti, Alessandra Tesser, Alberto Tommasini, Gabriele StoccoPMID: 34204601 DOI: 10.3390/molecules26123602

Abstract

Interferonopathies are rare genetic conditions defined by systemic inflammatory episodes caused by innate immune system activation in the absence of pathogens. Currently, no targeted drugs are authorized for clinical use in these diseases. In this work, we studied the contribution of sulforaphane (SFN), a cruciferous-derived bioactive molecule, in the modulation of interferon-driven inflammation in an immortalized human hepatocytes (IHH) line and in two healthy volunteers, focusing on, a key-component player in interferon pathway, interferon signature modulation, and

expression and genotype, which contributes to SFN metabolism and excretion. In vitro, SFN exposure reduced

expression as well as interferon signature in the presence of the pro-inflammatory stimulus cGAMP (cGAMP 3 h vs. SFN+cGAMP 3 h

value < 0.0001; cGAMP 6 h vs. SFN+cGAMP 6 h

< 0.001, one way ANOVA), restoring STING expression to the level of unstimulated cells. In preliminary experiments on healthy volunteers, no appreciable variations in interferon signature were identified after SFN assumption, while only in one of them, presenting the

wild type genotype related to reduced SFN excretion, could a downregulation of

be recorded. This study confirmed that SFN inhibits

-mediated inflammation and interferon-stimulated genes expression in vitro. However, only a trend towards the downregulation of

could be reproduced in vivo. Results obtained have to be confirmed in a larger group of healthy individuals and in patients with type I interferonopathies to define if the assumption of SFN could be useful as supportive therapy.

Synergistic Interaction between 5-FU and an Analog of Sulforaphane-2-Oxohexyl Isothiocyanate-In an In Vitro Colon Cancer Model

Małgorzata Milczarek, Anna Pogorzelska, Katarzyna WiktorskaPMID: 34069385 DOI: 10.3390/molecules26103019

Abstract

Combination therapy is based on the beneficial effects of pharmacodynamic interaction (synergistic or additive) between combined drugs or substances. A considerable group of candidates for combined treatments are natural compounds (e.g., isothiocyanates) and their analogs, which are tested in combination with anticancer drugs. We tested the anticancer effect of the combined treatment of isothiocyanate 2-oxohexyl isothiocyanate and 5-fluorouracil in colon and prostate cancer cell lines. The type of interaction was described using the Chou-Talalay method. The cytostatic and cytotoxic activities of the most promising combined treatments were investigated. In conclusion, we showed that combined treatment with 5-fluorouracil and 2-oxohexyl isothiocyanate acted synergistically in colon cancer. This activity is dependent on the cytostatic properties of the tested compounds and leads to the intensification of their individual cytotoxic activity. The apoptotic process is considered to be the main mechanism of cytotoxicity in this combined treatment.Nrf2 Activation Attenuates Acrylamide-Induced Neuropathy in Mice

Chand Basha Davuljigari, Frederick Adams Ekuban, Cai Zong, Alzahraa A M Fergany, Kota Morikawa, Gaku IchiharaPMID: 34206048 DOI: 10.3390/ijms22115995

Abstract

Acrylamide is a well characterized neurotoxicant known to cause neuropathy and encephalopathy in humans and experimental animals. To investigate the role of nuclear factor erythroid 2-related factor 2 (Nrf2) in acrylamide-induced neuropathy, male C57Bl/6JJcl adult mice were exposed to acrylamide at 0, 200 or 300 ppm in drinking water and co-administered with subcutaneous injections of sulforaphane, a known activator of the Nrf2 signaling pathway at 0 or 25 mg/kg body weight daily for 4 weeks. Assessments for neurotoxicity, hepatotoxicity, oxidative stress as well as messenger RNA-expression analysis for Nrf2-antioxidant and pro-inflammatory cytokine genes were conducted. Relative to mice exposed only to acrylamide, co-administration of sulforaphane protected against acrylamide-induced neurotoxic effects such as increase in landing foot spread or decrease in density of noradrenergic axons as well as hepatic necrosis and hemorrhage. Moreover, co-administration of sulforaphane enhanced acrylamide-induced mRNA upregulation of Nrf2 and its downstream antioxidant proteins and suppressed acrylamide-induced mRNA upregulation of tumor necrosis factor alpha (TNF-α) and inducible nitric oxide synthase (iNOS) in the cerebral cortex. The results demonstrate that activation of the Nrf2 signaling pathway by co-treatment of sulforaphane provides protection against acrylamide-induced neurotoxicity through suppression of oxidative stress and inflammation. Nrf2 remains an important target for the strategic prevention of acrylamide-induced neurotoxicity.Sulforaphane Impact on Reactive Oxygen Species (ROS) in Bladder Carcinoma

Hui Xie, Felix K-H Chun, Jochen Rutz, Roman A BlahetaPMID: 34073079 DOI: 10.3390/ijms22115938